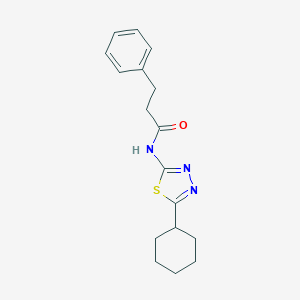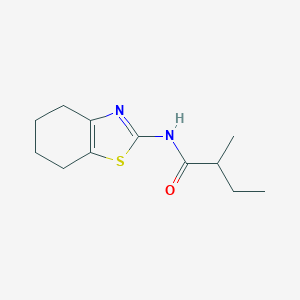![molecular formula C25H23Cl2N3O2 B216323 N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B216323.png)
N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, also known as BCPAP, is a chemical compound that has been studied extensively for its potential use in scientific research. BCPAP is a member of the piperazine family of compounds, which have been shown to have a wide range of biological activities.
作用机制
The exact mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a decrease in the production of certain proteins and neurotransmitters, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes and receptors, which can lead to a decrease in the production of certain proteins and neurotransmitters. This can have a variety of effects on the body, including anti-cancer and neuroprotective effects.
实验室实验的优点和局限性
One advantage of using N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide in lab experiments is its ability to selectively target certain enzymes and receptors in the body. This can make it a useful tool for studying the effects of specific proteins and neurotransmitters on various biological processes. However, one limitation of using N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is its potential toxicity. Like many chemical compounds, N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide can be toxic if not handled properly, which can limit its use in certain types of experiments.
未来方向
There are many potential future directions for research on N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide. One area of research that has shown promise is in the development of new cancer treatments. N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has been shown to have anti-cancer properties, particularly against breast cancer cells, and further research in this area could lead to the development of new cancer treatments. Additionally, N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia, and further research in this area could lead to the development of new treatments for these conditions.
合成方法
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide involves the reaction of 2-benzoyl-4-chloroaniline with 1-(3-chlorophenyl)piperazine in the presence of acetic anhydride and triethylamine. The resulting product is then purified by recrystallization.
科学研究应用
N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has been studied for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the field of cancer research. N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has been shown to have anti-cancer properties, particularly against breast cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
属性
产品名称 |
N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |
|---|---|
分子式 |
C25H23Cl2N3O2 |
分子量 |
468.4 g/mol |
IUPAC 名称 |
N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C25H23Cl2N3O2/c26-19-7-4-8-21(15-19)30-13-11-29(12-14-30)17-24(31)28-23-10-9-20(27)16-22(23)25(32)18-5-2-1-3-6-18/h1-10,15-16H,11-14,17H2,(H,28,31) |
InChI 键 |
SOBWZOBNGZLPOC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
规范 SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B216241.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide](/img/structure/B216242.png)

![2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216244.png)
![2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216246.png)
![2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216247.png)
![2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216248.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B216249.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)

![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)